N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with various enzymes and receptors, including cyclo-oxygenase (cox-1 and cox-2) and various cell membrane phospholipids .
Mode of Action
It is suggested that the compound may interact with its targets through the 1,2,4-triazolo[4,3-a]pyridine ring . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
The compound may affect the biosynthesis of prostaglandins, which are derived from arachidonic acid. This process is mediated by the action of phospholipase A2 and is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . The inhibition of these pathways could result in anti-inflammatory effects, as seen with non-steroidal anti-inflammatory drugs (NSAIDs) .
Result of Action
The compound’s action could result in significant anti-inflammatory and analgesic activities . It may also have a low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard treatments .
Properties
IUPAC Name |
N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-17-8-6-15(7-9-17)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-16-4-2-3-5-18(16)23/h2-11H,12-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUQEMCLUNDFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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